molecular formula C11H7Cl2NO2 B12893735 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride CAS No. 51655-78-8

2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B12893735
CAS No.: 51655-78-8
M. Wt: 256.08 g/mol
InChI Key: BWDSYDZOMZESAR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbonyl chloride group attached to the oxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-1,3-oxazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Chlorobenzoyl chloride} + \text{5-Methyl-1,3-oxazole} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as aldehydes or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Oxazole Derivatives: Formed from oxidation reactions.

    Aldehydes or Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter protein function, making the compound useful in biochemical studies.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)-1,3-oxazole-4-carbonyl chloride: Lacks the methyl group at the 5-position.

    2-(4-Chlorophenyl)-5-methyl-1,3-thiazole-4-carbonyl chloride: Contains a sulfur atom instead of an oxygen atom in the ring.

    2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness: 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which makes it highly reactive and suitable for various chemical transformations. The combination of the chlorophenyl and methyl groups also contributes to its distinct chemical properties and reactivity.

Properties

51655-78-8

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C11H7Cl2NO2/c1-6-9(10(13)15)14-11(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3

InChI Key

BWDSYDZOMZESAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl

Origin of Product

United States

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